molecular formula C8H7Cl2NO B13045610 (R)-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine

(R)-4,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Katalognummer: B13045610
Molekulargewicht: 204.05 g/mol
InChI-Schlüssel: ZUKFBYMLGJQSCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7Cl2NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine typically involves the chlorination of 2,3-dihydro-1-benzofuran followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various functionalized benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine has been utilized in several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of certain drugs and compounds. This interaction can modulate the activity of these enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Dichloro-2,3-dihydro-1-benzofuran-4-amine: Another dichlorinated benzofuran derivative with similar biological activities.

    4,6-Dichloro-2,3-dihydro-1-benzofuran-3-amine:

Uniqueness

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome P450 enzymes sets it apart from other benzofuran derivatives, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H7Cl2NO

Molekulargewicht

204.05 g/mol

IUPAC-Name

4,7-dichloro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2

InChI-Schlüssel

ZUKFBYMLGJQSCE-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C=CC(=C2O1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.